1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one--hydrogen chloride (1/1)
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Overview
Description
1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one–hydrogen chloride (1/1) is a synthetic organic compound It is characterized by the presence of a fluorophenyl group, a benzofuro-pyridinyl moiety, and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzofuro-pyridinyl intermediate, followed by the introduction of the fluorophenyl group and the butanone moiety. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the butanone moiety to a carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one
- 1-(4-Chlorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one
- 1-(4-Bromophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one
Uniqueness
The uniqueness of 1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom may enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
54996-00-8 |
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Molecular Formula |
C22H23ClFNO2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methyl-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H22FNO2.ClH/c1-15-13-24(12-4-6-20(25)16-8-10-17(23)11-9-16)14-19-18-5-2-3-7-21(18)26-22(15)19;/h2-3,5,7-11,15H,4,6,12-14H2,1H3;1H |
InChI Key |
OHZLHKNCSNWMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2=C1OC3=CC=CC=C23)CCCC(=O)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
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